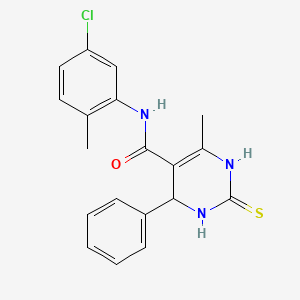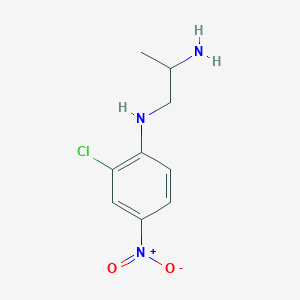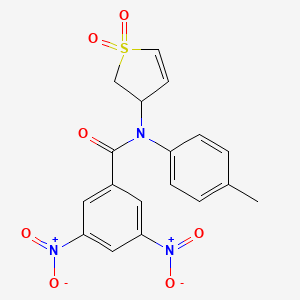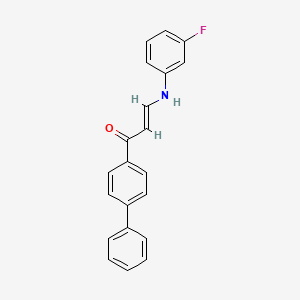![molecular formula C17H19FO3 B4906020 1-fluoro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4906020.png)
1-fluoro-2-[4-(3-methoxyphenoxy)butoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-2-[4-(3-methoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C₁₇H₁₉FO₃ It is characterized by the presence of a fluorine atom, a methoxy group, and a phenoxy group attached to a benzene ring through a butoxy linker
准备方法
The synthesis of 1-fluoro-2-[4-(3-methoxyphenoxy)butoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 3-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 3-methoxyphenoxybutanol: The 3-methoxyphenol is reacted with 4-bromobutanol in the presence of a base like potassium carbonate to form 3-methoxyphenoxybutanol.
Fluorination: The final step involves the reaction of 3-methoxyphenoxybutanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-Fluoro-2-[4-(3-methoxyphenoxy)butoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a corresponding aldehyde or ketone, while substitution reactions yield various substituted derivatives.
科学研究应用
1-Fluoro-2-[4-(3-methoxyphenoxy)butoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-fluoro-2-[4-(3-methoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The methoxy and phenoxy groups contribute to the compound’s overall hydrophobicity and electronic properties, influencing its activity and stability.
相似化合物的比较
1-Fluoro-2-[4-(3-methoxyphenoxy)butoxy]benzene can be compared with similar compounds such as:
1-fluoro-2-[4-(3-hydroxyphenoxy)butoxy]benzene: This compound has a hydroxy group instead of a methoxy group, which can significantly alter its reactivity and biological activity.
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene: The presence of a chlorine atom instead of fluorine can affect the compound’s chemical properties, including its reactivity and stability.
1-fluoro-2-[4-(3-methoxyphenoxy)propoxy]benzene: The shorter propoxy linker can influence the compound’s overall conformation and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
1-fluoro-2-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO3/c1-19-14-7-6-8-15(13-14)20-11-4-5-12-21-17-10-3-2-9-16(17)18/h2-3,6-10,13H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAMLSWEOUWUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-(5-bromo-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4905939.png)
![ethyl 1-[(1-adamantylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B4905945.png)

![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4905959.png)
![N-(tert-butyl)-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B4905968.png)

![(5-Methylisoxazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]Decan-8-yl)methanone](/img/structure/B4905987.png)
![1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4905991.png)

![5-(3-chlorophenyl)-N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide](/img/structure/B4905996.png)
![(5Z)-5-[(2-hydroxy-5-iodophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4906003.png)

![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B4906028.png)
![4-[3-(2,4-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4906039.png)
